1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclopropyl group, and a carboxylic acid functional group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylic acid typically involves several steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a palladium-catalyzed cross-coupling reaction with cyclopropyl halides.
Protection with Boc Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial production methods may involve optimizing these steps for higher yields and scalability, often using flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other reducible groups.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group, and bases like sodium hydroxide for neutralization . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with specific sites on the target molecules. Upon deprotection, the active azetidine moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, inhibiting their activity .
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylic acid can be compared with other similar compounds such as:
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: This compound also contains a Boc group and a carboxylic acid functional group but has a piperidine ring instead of an azetidine ring.
tert-Butyl 3-iodoazetidine-1-carboxylate: This compound has an azetidine ring with an iodine substituent, making it useful for cross-coupling reactions.
tert-Butyl 3-((trifluoromethyl)thio)azetidine-3-carboxylic acid: This compound contains a trifluoromethylthio group, which imparts unique electronic properties.
The uniqueness of this compound lies in its combination of the cyclopropyl group and the Boc-protected azetidine ring, which provides a balance of steric protection and reactivity for various synthetic applications.
Properties
CAS No. |
1934639-50-5 |
---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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